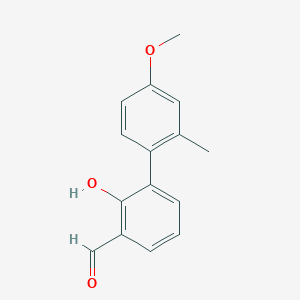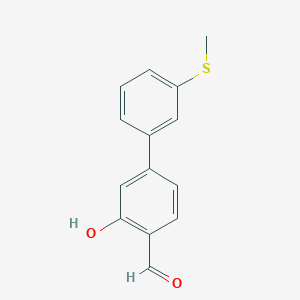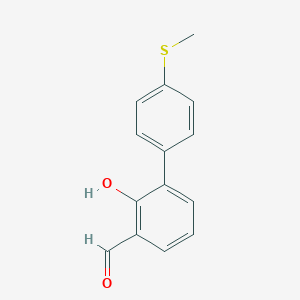
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% (also known as 2-Fluoro-3-methoxyphenyl-6-formylphenol) is an organic compound with a wide range of applications. It is a white, crystalline solid with a low melting point and a melting point of around 95%. It is soluble in organic solvents and is used as a starting material in the synthesis of various organic compounds. Its chemical structure is C7H6FO2.
Wissenschaftliche Forschungsanwendungen
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, such as pyridines, benzimidazoles, and quinolines. It has also been used as a reagent in the synthesis of various heterocyclic compounds. Additionally, it has been used as a catalyst in the synthesis of various organic compounds, such as alcohols, amines, and esters.
Wirkmechanismus
The mechanism of action of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the reaction partners. This results in the formation of new covalent bonds between the molecules, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed that the compound has the potential to act as an antioxidant and may be useful in the treatment of certain diseases. Additionally, it has been suggested that the compound may have potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a low melting point, making it suitable for laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in aqueous experiments. Additionally, the compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% are vast and there are numerous future directions in which research could be conducted. Some potential future directions include further research into its biochemical and physiological effects, its potential applications in the treatment of cancer, its potential as a catalyst in organic synthesis, and its potential as an antioxidant. Additionally, further research could be conducted into its potential applications in the synthesis of other organic compounds, such as pyridines, benzimidazoles, and quinolines.
Synthesemethoden
The synthesis of 6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% can be accomplished through a two-step process. The first step involves the reaction of 2-fluoro-3-methoxybenzoic acid with sodium hydroxide in an aqueous solution. This reaction produces 6-(2-fluoro-3-methoxyphenyl)-2-formylphenol, 95% and sodium fluoride. The second step is the purification of the product by recrystallization from ethyl acetate.
Eigenschaften
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-12-7-3-5-10(13(12)15)11-6-2-4-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHQEWFXOVCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685169 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-3-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261995-08-7 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














